

An In-depth Technical Guide to Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

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Compound of Interest

Compound Name: Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β -keto ester, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and biological significance.

Chemical Identity and Properties

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is an organic compound with the systematic IUPAC name **ethyl 3-(3-fluorophenyl)-3-oxopropanoate**. It is also commonly referred to as ethyl 3-fluorobenzoylacetate.

Table 1: Chemical and Physical Properties of **Ethyl 3-(3-fluorophenyl)-3-oxopropanoate**[\[1\]](#)

Property	Value
CAS Number	33166-77-7[1][2][3][4][5][6][7][8][9]
Molecular Formula	C ₁₁ H ₁₁ FO ₃ [4][6]
Molecular Weight	210.20 g/mol [6]
Boiling Point	262-263 °C (lit.)[10]
Density	1.166 g/mL at 25 °C (lit.)[10]
Refractive Index (n ²⁰ /D)	1.5172 (lit.)[10]
Flash Point	>230 °F[10]
Storage Temperature	Room Temperature, Sealed in dry conditions[10]
Appearance	Colorless to orange liquid[10]
SMILES	<chem>O=C(OCC)CC(C1=CC=CC(F)=C1)=O</chem> [2]

Synthesis

The primary synthetic route to **ethyl 3-(3-fluorophenyl)-3-oxopropanoate** is the Claisen condensation of 3'-fluoroacetophenone with diethyl carbonate using a strong base such as sodium hydride.

Experimental Protocol: Claisen Condensation

This protocol is a general procedure for the synthesis of β -keto esters from acetophenones and can be adapted for the specific synthesis of **ethyl 3-(3-fluorophenyl)-3-oxopropanoate**. [10]

Materials:

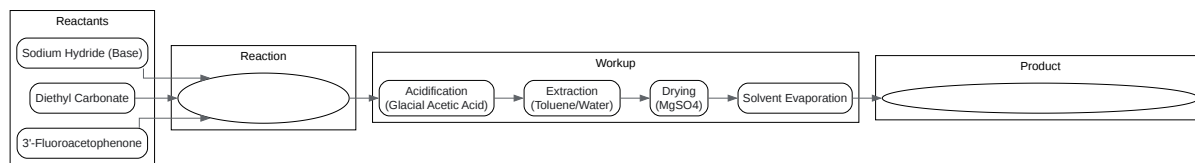
- 3'-Fluoroacetophenone
- Diethyl carbonate
- Sodium hydride (NaH)
- Toluene (anhydrous)

- Glacial acetic acid
- Ice-cold water
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator

Procedure:

- To a stirring suspension of sodium hydride (NaH) and diethyl carbonate in toluene, a solution of 3'-fluoroacetophenone in toluene is added dropwise under reflux.
- The reaction mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete.
- After cooling to room temperature, the mixture is acidified with glacial acetic acid.
- Ice-cold water is added, and the mixture is extracted with toluene.
- The organic extract is then dried over anhydrous magnesium sulfate (MgSO_4).
- The toluene is evaporated in vacuo to yield the crude **ethyl 3-(3-fluorophenyl)-3-oxopropanoate**.
- Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for **Ethyl 3-(3-fluorophenyl)-3-oxopropanoate**



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Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Data

While specific, high-resolution spectra for **ethyl 3-(3-fluorophenyl)-3-oxopropanoate** are not readily available in the public domain, typical spectroscopic features for β -keto esters can be predicted. The compound exists as a mixture of keto and enol tautomers, which is observable in NMR spectroscopy.

Expected ^1H NMR Features:

- Keto form: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the two carbonyl groups, and multiplets for the aromatic protons.
- Enol form: A separate set of signals for the ethyl group, a singlet for the vinylic proton, a broad singlet for the enolic hydroxyl proton, and multiplets for the aromatic protons.

Expected ^{13}C NMR Features:

- Signals for the carbonyl carbons of the ketone and ester groups, signals for the carbons of the ethyl group, a signal for the methylene carbon in the keto form, signals for the vinylic

carbons in the enol form, and signals for the aromatic carbons, including characteristic C-F couplings.

Biological Activity and Applications in Drug Development

The biological activities of **ethyl 3-(3-fluorophenyl)-3-oxopropanoate** are not extensively documented in publicly available literature. However, the β -keto ester moiety is a common pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

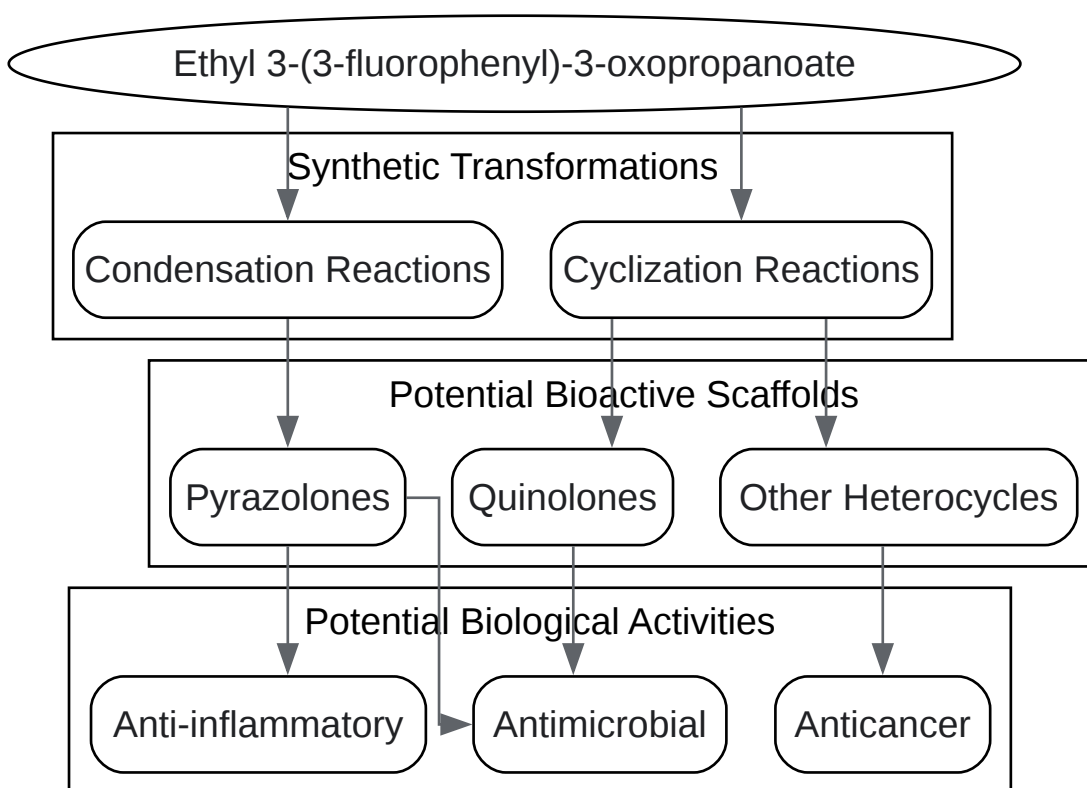
Fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity to biological targets.^[11] Therefore, **ethyl 3-(3-fluorophenyl)-3-oxopropanoate** serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.

Potential applications in drug development include its use as a precursor for the synthesis of:

- **Pyrazolones:** These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.^[12]
- **Quinolones:** A class of broad-spectrum antibiotics.
- **Other heterocyclic systems:** The reactivity of the β -dicarbonyl unit allows for condensation reactions with various nucleophiles to construct diverse ring systems of medicinal interest.

While direct biological data is scarce, the structural alerts present in the molecule suggest its potential as a precursor for compounds with various biological activities, including anticancer and antimicrobial properties.^[11] Further research is warranted to fully elucidate the pharmacological profile of derivatives synthesized from this compound.

Diagram 2: Potential Applications in Medicinal Chemistry



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Caption: Potential synthetic pathways to bioactive molecules.

Conclusion

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a readily accessible and versatile chemical intermediate. While detailed biological studies on the compound itself are limited, its utility as a precursor for a wide range of potentially bioactive heterocyclic compounds makes it a molecule of significant interest to the research and drug development community. The synthetic protocol provided, based on the well-established Claisen condensation, offers a reliable method for its preparation. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.

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